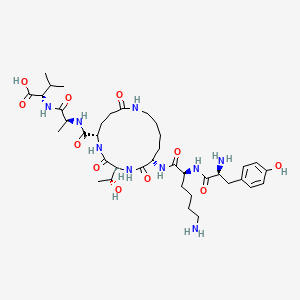

PDZ1 Domain inhibitor peptide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRRADBJCXMGOW-RMLJCASOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of the PDZ1 Domain in Neuronal Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PDZ domains are ubiquitous protein-protein interaction modules that serve as critical organizing centers for cellular signaling pathways. Within the complex environment of the neuronal synapse, the first PDZ domain (PDZ1) of scaffold proteins, particularly Postsynaptic Density-95 (PSD-95), plays a pivotal role in the assembly of macromolecular complexes, the trafficking and stabilization of neurotransmitter receptors, and the fine-tuning of synaptic signal transduction. This guide provides an in-depth examination of the function of the PDZ1 domain, detailing its key interactions, the signaling pathways it modulates, and its significance as a therapeutic target for neurological disorders. We present quantitative binding data, detailed experimental protocols for studying these interactions, and visual diagrams to elucidate the complex molecular mechanisms at play.

Core Functions of the PDZ1 Domain in Neuronal Signaling

The PDZ1 domain functions primarily as a high-fidelity molecular anchor. It recognizes and binds to specific short amino acid motifs, typically at the C-terminus of its target proteins.[1] This interaction is fundamental to its role in organizing the postsynaptic density (PSD), a dense network of proteins crucial for synaptic transmission and plasticity.[2]

Scaffolding and Receptor Clustering

The most well-characterized function of a PDZ1 domain is its role in scaffolding proteins like PSD-95. The PDZ1 and PDZ2 domains of PSD-95 directly bind to the C-terminal tails of N-methyl-D-aspartate (NMDA) receptor subunits, specifically the GluN2A and GluN2B (formerly NR2A and NR2B) subunits.[3][4] This interaction is essential for clustering NMDA receptors at the synapse, directly influencing the strength and efficacy of excitatory neurotransmission.[2] By anchoring these receptors, the PDZ1 domain ensures their proper localization and functional coupling with downstream signaling pathways.[1]

Regulation of Receptor Trafficking and Stability

Beyond static anchoring, PDZ1-mediated interactions are crucial for the dynamic trafficking and surface stability of receptors. The binding of PSD-95 via its PDZ1/2 domains to NMDA receptors reduces their rate of desensitization, thereby increasing the stability of the receptor's response to the neurotransmitter glutamate.[1] This regulation of receptor availability and function is a key mechanism in synaptic plasticity, the molecular basis for learning and memory.[5]

Coupling Receptors to Downstream Signaling Cascades

The PDZ1 domain is instrumental in forming a physical and functional bridge between neurotransmitter receptors and intracellular signaling enzymes. A classic example is the NMDAR/PSD-95/nNOS signaling complex. While the PDZ1 domain of PSD-95 binds the NMDA receptor, the adjacent PDZ2 domain binds neuronal nitric oxide synthase (nNOS).[6] This architectural arrangement ensures that the calcium influx through the NMDA receptor upon activation leads to the immediate and localized activation of nNOS, producing nitric oxide (NO), a critical signaling molecule.[6] Disruption of this specific linkage can lead to excitotoxicity and neuronal damage, implicating the PDZ1 domain in the pathogenesis of conditions like ischemic stroke.[6]

References

- 1. NMDA receptor desensitization regulated by direct binding to PDZ1-2 domains of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorescence-Based Assay to Determine PDZ-Ligand Binding Thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of N-Methyl-d-aspartic Acid (NMDA) Receptor Subtype-specific Binding Sites That Mediate Direct Interactions with Scaffold Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Domain interaction between NMDA receptor subunits and the postsynaptic density protein PSD-95 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors | Journal of Neuroscience [jneurosci.org]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

The Central Role of the PSD-95 PDZ1 Domain in Glutamate Receptor Scaffolding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postsynaptic density protein 95 (PSD-95) is a cornerstone scaffolding protein within the excitatory postsynaptic density (PSD), a complex protein network crucial for synaptic transmission and plasticity. PSD-95, a member of the membrane-associated guanylate kinase (MAGUK) family, orchestrates the assembly of signaling complexes by interacting with a multitude of proteins, including glutamate receptors. This technical guide provides an in-depth exploration of the pivotal role of the first PSDZ, Dlg, and ZO-1 (PDZ) domain of PSD-95 (PDZ1) in the scaffolding of glutamate receptors, a process fundamental to learning, memory, and various neurological disorders. Through a detailed examination of its binding affinities, the molecular architecture of its interactions, and its involvement in key signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals.

The PSD-95 PDZ1 Domain: A Hub for Glutamate Receptor Interaction

The N-terminal region of PSD-95 houses three PDZ domains, with the PDZ1 and PDZ2 domains being primarily responsible for the direct interaction with the C-terminal tails of N-methyl-D-aspartate (NMDA) receptor subunits, particularly GluN2A and GluN2B.[1][2] While the interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is indirect, it is facilitated by transmembrane AMPA receptor regulatory proteins (TARPs), such as stargazin, which in turn bind to the PDZ domains of PSD-95.[3][4] This intricate network of interactions positions the PDZ1 domain as a critical mediator in the precise localization and stabilization of glutamate receptors at the synapse.

Quantitative Analysis of Binding Affinities

The interaction between the PSD-95 PDZ1 domain and its binding partners is characterized by specific affinities, which are crucial for the stability and dynamics of the resulting protein complexes. The following tables summarize the available quantitative data on these interactions.

Table 1: Binding Affinities (Kd/Ki) of PSD-95 PDZ1 Domain with Glutamate Receptor-Related Peptides

| Interacting Partner | Peptide Sequence | Method | Affinity (Kd/Ki) | Reference |

| GluN2B C-terminus | EKLSSIESDV | Fluorescence Polarization | 14 µM (Ki) | [5] |

| GluN2A C-terminus | KKMPSIESDV | Fluorescence Polarization | 2.9 µM (Kd) | [5] |

| Stargazin C-terminus | - | Not Specified | Not Specified | [3] |

Table 2: IC50 Values for Inhibition of PSD-95 PDZ1/2 Interaction with GluN2B

| Inhibitor | Method | IC50 | Reference |

| Unlabeled PDZ1-2 | Single-molecule FRET | 0.8 ± 0.3 µM | [6] |

| Soluble GluN2B | Single-molecule FRET | Not Specified | [6] |

| nNOS | Single-molecule FRET | 17.7 ± 6.2 µM | [6] |

| Tat-NR2B9c | ELISA | ~1–10 μM (for NR2A-C) | [7] |

Signaling Pathways Modulated by PSD-95 PDZ1 Scaffolding

The scaffolding function of the PSD-95 PDZ1 domain is not merely structural; it plays a vital role in coupling glutamate receptor activation to downstream signaling cascades. A prominent example is the linkage of NMDA receptors to neuronal nitric oxide synthase (nNOS), which binds to the PDZ2 domain of PSD-95. This proximity, orchestrated by the PSD-95 scaffold, facilitates calcium-dependent activation of nNOS upon NMDA receptor stimulation, leading to the production of nitric oxide (NO), a key signaling molecule in synaptic plasticity and, in excess, a mediator of excitotoxicity.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between the PSD-95 PDZ1 domain and glutamate receptors.

Co-immunoprecipitation of PSD-95 and NMDA Receptors from Brain Lysates

This protocol describes the co-immunoprecipitation (Co-IP) of PSD-95 and NMDA receptor subunits from synaptic membrane fractions of rodent brain tissue.

Materials:

-

Rodent brain tissue (e.g., hippocampus or cortex)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

Anti-PSD-95 antibody (for immunoprecipitation)

-

Anti-GluN2B antibody (for immunoblotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold Lysis Buffer.

-

Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total lysate).

-

Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and add the anti-PSD-95 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash three times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins by incubating the beads in Elution Buffer for 5-10 minutes. Neutralize the eluate with Neutralization Buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-GluN2B antibody.

Fluorescence Resonance Energy Transfer (FRET) Microscopy for PSD-95 and Stargazin Interaction

This protocol outlines a method for visualizing the interaction between PSD-95 and stargazin in cultured neurons using FRET microscopy.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Expression vectors for PSD-95 tagged with a FRET donor (e.g., mCerulean) and stargazin tagged with a FRET acceptor (e.g., mVenus).

-

Transfection reagent suitable for neurons.

-

Confocal microscope equipped for FRET imaging (with appropriate laser lines and emission filters).

-

Image analysis software for FRET quantification.

Procedure:

-

Transfection: Co-transfect cultured neurons with the donor- and acceptor-tagged protein expression vectors.

-

Expression: Allow 24-48 hours for protein expression.

-

Imaging:

-

Identify co-transfected cells expressing both fluorescent proteins.

-

Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.

-

-

FRET Analysis:

-

Correct for background fluorescence and spectral bleed-through.

-

Calculate the FRET efficiency using a suitable algorithm (e.g., sensitized emission or acceptor photobleaching). A high FRET efficiency indicates close proximity and likely interaction between PSD-95 and stargazin.

-

Yeast Two-Hybrid (Y2H) Screen for PSD-95 PDZ1 Interactors

This protocol provides a general framework for identifying novel interacting partners of the PSD-95 PDZ1 domain using a yeast two-hybrid screen.

Materials:

-

Saccharomyces cerevisiae strains (e.g., AH109, Y187).

-

Bait vector (e.g., pGBKT7) containing the PSD-95 PDZ1 domain sequence.

-

Prey library in a suitable vector (e.g., pGADT7) derived from a relevant cDNA source (e.g., human brain).

-

Yeast transformation reagents.

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

X-α-Gal for blue/white screening.

Procedure:

-

Bait Construction and Validation: Clone the PSD-95 PDZ1 domain into the bait vector. Transform into a suitable yeast strain and confirm expression and lack of auto-activation of reporter genes.

-

Library Screening:

-

Transform the prey library into a yeast strain of the opposite mating type.

-

Mate the bait and prey strains and select for diploid cells on SD/-Trp/-Leu medium.

-

-

Selection of Positive Interactions: Plate the diploid cells on high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) and perform a colorimetric assay (e.g., X-α-Gal) to identify positive interactions.

-

Prey Plasmid Rescue and Identification: Isolate the prey plasmids from positive yeast colonies, transform into E. coli for amplification, and sequence the cDNA insert to identify the interacting protein.

Conclusion and Future Directions

The PSD-95 PDZ1 domain is a master organizer of the postsynaptic density, playing an indispensable role in the scaffolding of glutamate receptors and the orchestration of downstream signaling events. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers seeking to further unravel the complexities of these interactions. Future research should focus on the dynamic regulation of these interactions by post-translational modifications, the role of the PDZ1 domain in synaptic plasticity in more physiological contexts, and the development of specific therapeutic agents that target the PSD-95 PDZ1 interface for the treatment of neurological and psychiatric disorders. The continued exploration of this critical synaptic component will undoubtedly yield further insights into the fundamental mechanisms of brain function and disease.

References

- 1. Identification of N-Methyl-d-aspartic Acid (NMDA) Receptor Subtype-specific Binding Sites That Mediate Direct Interactions with Scaffold Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor desensitization regulated by direct binding to PDZ1-2 domains of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct interactions between PSD-95 and stargazin control synaptic AMPA receptor number - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct interactions between PSD-95 and stargazin control synaptic AMPA receptor number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-Specific Phosphorylation of PSD-95 PDZ Domains Reveals Fine-Tuned Regulation of Protein—Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution of multivalent PDZ domain binding to the scaffold protein PSD-95 reveals ternary-complex specificity of combinatorial inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors | Journal of Neuroscience [jneurosci.org]

- 8. Emerging Themes in PDZ Domain Signaling: Structure, Function, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PDZ1 Domain-Containing Proteins in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key molecular machinery orchestrating these changes is located at the postsynaptic density (PSD), a complex protein network at excitatory synapses. Within this intricate network, proteins containing PDZ domains act as master scaffolds, organizing signaling complexes and regulating the trafficking and localization of neurotransmitter receptors. This technical guide provides an in-depth exploration of the core functions of PDZ1 domain-containing proteins in synaptic plasticity, with a focus on their interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate their roles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience.

Core PDZ1 Domain-Containing Proteins in Synaptic Plasticity

Several key proteins containing a PDZ1 domain are pivotal in regulating synaptic plasticity. These include Postsynaptic Density-95 (PSD-95), Glutamate Receptor-Interacting Protein (GRIP1), Protein Interacting with C Kinase 1 (PICK1), Synapse-Associated Protein 97 (SAP97), and Calcium/calmodulin-dependent serine protein kinase (CASK). Their primary functions revolve around the trafficking, stabilization, and modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs), the principal mediators of excitatory neurotransmission.

Postsynaptic Density-95 (PSD-95)

PSD-95 is a cornerstone of the PSD and a member of the membrane-associated guanylate kinase (MAGUK) family.[1] It contains three PDZ domains, an SH3 domain, and a guanylate kinase-like (GK) domain. The PDZ1 and PDZ2 domains of PSD-95 are crucial for its interaction with the C-terminal tails of NMDA receptor subunits, particularly NR2A and NR2B.[2][3] This interaction is fundamental for anchoring NMDARs at the synapse and coupling them to downstream signaling pathways.[1]

Overexpression of PSD-95 has been shown to increase the AMPA/NMDA ratio of excitatory postsynaptic currents (EPSCs), suggesting a role in enhancing AMPAR-mediated transmission.[4] Conversely, genetic deletion of PSD-95 leads to a reduction in the synaptic expression of AMPARs.[4] This scaffolding protein is also implicated in linking NMDAR activation to nitric oxide signaling through its interaction with neuronal nitric oxide synthase (nNOS).[1]

Glutamate Receptor-Interacting Protein (GRIP1)

GRIP1 is a multi-PDZ domain protein that interacts with the C-terminus of the GluA2 and GluA3 subunits of AMPA receptors.[5][6] It is critically involved in the trafficking and synaptic targeting of AMPARs.[5][7] Studies have shown that GRIP1 is essential for the homeostatic scaling of synaptic strength and is required for long-term potentiation (LTP).[5][7][8] The interaction between GRIP1 and AMPARs is dynamic and can be regulated by phosphorylation of the GluA2 subunit.[6] Loss of GRIP1 has been shown to impair the activity-dependent recycling of AMPARs.[9]

Protein Interacting with C Kinase 1 (PICK1)

PICK1 is a single PDZ domain and a BAR domain-containing protein that also binds to the C-terminus of the GluA2 and GluA3 AMPAR subunits.[10] It plays a crucial role in the internalization of AMPARs during long-term depression (LTD).[10][11] The interaction between PICK1 and GluA2 is regulated by calcium influx and phosphorylation events.[10] Knockdown of PICK1 has been demonstrated to block NMDAR-induced internalization of AMPARs and prevent the induction of LTD, but it does not affect basal synaptic transmission.[12][13][14] Interestingly, PICK1 is also implicated in LTP, suggesting a bidirectional regulatory role.[15][16]

Synapse-Associated Protein 97 (SAP97)

SAP97 is another member of the MAGUK family that interacts with the GluA1 subunit of AMPA receptors and various other synaptic proteins.[17][18] It is involved in the forward trafficking of AMPA and NMDA receptors from the endoplasmic reticulum and Golgi to the synapse.[18][19] Overexpression of SAP97 can enhance both AMPAR and NMDAR currents in developing neurons.[17][19] Its role in synaptic plasticity is complex, with evidence suggesting it can impair LTP while enhancing LTD through isoform-specific mechanisms.[18]

Calcium/calmodulin-dependent serine protein kinase (CASK)

CASK is a unique MAGUK protein that functions as both a scaffolding protein and a kinase.[20][21] It is involved in synaptic transmembrane protein anchoring and ion channel trafficking.[21][22] CASK interacts with neurexins at the presynaptic terminal and with various postsynaptic proteins, contributing to the structural and functional integrity of the synapse.[20][23] It also plays a role in neural development and the regulation of gene expression through its interaction with the transcription factor Tbr-1.[20]

Quantitative Data on PDZ1 Domain Protein Interactions and Function

The following tables summarize key quantitative data from the literature, providing a comparative overview of the effects and properties of these critical synaptic proteins.

| Protein Interaction/Modulation | Method | Quantitative Measurement | Reference |

| PSD-95 Overexpression | Electrophysiology (Whole-cell patch clamp) | ~2.3-fold increase in AMPA/NMDA ratio in CA1 pyramidal neurons. | [4] |

| PSD-95 Knockout | Electrophysiology (Whole-cell patch clamp) | Significantly lower AMPA/NMDA ratio in CA1 pyramidal neurons of knockout mice compared to wild-type. | [4] |

| Tat-NR2B9c Inhibition of PSD-95/NR2A-C Interaction | Biochemical Assay | IC50 values of ~1–10 μM. | [2][3][24] |

| Tat-NR2B9c Inhibition of PSD-95/nNOS Interaction | Biochemical Assay | IC50 value of ~200 nM. | [2][3][24] |

| Binding Affinity of PSD-95 PDZ2 to NR2A-C | Biochemical Assay | EC50 of ~1 μM. | [2][3][24] |

| Binding Affinity of Tat-fused NR2B C-terminus to PSD-95 PDZ2 | Biochemical Assay | EC50 of ~7 nM (>100-fold increase in affinity). | [2][3][24] |

| PICK1 Knockdown | Electrophysiology (Whole-cell patch clamp) | No significant effect on basal AMPAR or NMDAR EPSCs. | [13] |

| NMDA-induced reduction of surface GluR2 in PSD-95 overexpressing neurons | Immunocytochemistry | Surface GluR2 puncta density reduced to ~74% of control after NMDA treatment (from 3.5 to 2.6 puncta/10 µm). | [25] |

Signaling Pathways in Synaptic Plasticity

The intricate interplay between PDZ1 domain-containing proteins and their binding partners orchestrates the signaling cascades that underlie LTP and LTD.

Long-Term Potentiation (LTP) Signaling Pathway

LTP induction is typically triggered by a strong activation of NMDARs, leading to a significant influx of Ca2+. This initiates a cascade of events involving several kinases. PSD-95 plays a central role by scaffolding NMDARs and coupling them to downstream effectors.

Caption: LTP signaling cascade involving PSD-95.

Long-Term Depression (LTD) Signaling Pathway

LTD is typically induced by a more modest and prolonged increase in postsynaptic Ca2+, which activates protein phosphatases. PICK1 is a key player in this process, mediating the internalization of AMPARs.

Caption: LTD signaling cascade involving PICK1.

Experimental Protocols

The study of PDZ1 domain-containing proteins in synaptic plasticity relies on a combination of molecular, biochemical, and electrophysiological techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is designed to verify the interaction between a PDZ domain-containing protein (e.g., PSD-95) and its putative binding partner (e.g., an NMDAR subunit) in brain tissue or cultured neurons.

1. Lysate Preparation:

-

Homogenize brain tissue or lyse cultured neurons in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (protein lysate). Determine protein concentration using a BCA or Bradford assay.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Add the primary antibody specific to the "bait" protein (e.g., anti-PSD-95) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-NR2B).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: Co-Immunoprecipitation workflow.

Yeast Two-Hybrid (Y2H) Screening for Novel Interactors

Y2H is a powerful genetic method to identify novel protein-protein interactions.

1. Bait and Prey Plasmid Construction:

-

Clone the cDNA of the PDZ domain-containing protein (bait) into a vector containing a DNA-binding domain (DBD), e.g., pGBKT7.

-

A cDNA library from the tissue of interest (e.g., brain) is cloned into a vector containing a transcriptional activation domain (AD), e.g., pGADT7 (prey).

2. Yeast Transformation and Mating:

-

Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

-

Mate the bait-containing yeast strain with a yeast strain (e.g., Y187) pre-transformed with the prey library.

3. Selection of Positive Interactions:

-

Plate the diploid yeast on high-stringency selective medium (e.g., SD/-Ade/-His/-Leu/-Trp) to select for yeast where the bait and prey proteins interact, leading to the activation of reporter genes (e.g., HIS3, ADE2).

-

Positive colonies are further verified by assaying for the expression of a colorimetric reporter gene (e.g., LacZ).

4. Prey Plasmid Rescue and Identification:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Transform the rescued plasmids into E. coli for amplification.

-

Sequence the prey plasmids to identify the interacting protein.

5. Validation:

-

Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.

-

Perform a co-immunoprecipitation or other biochemical assay to validate the interaction in a mammalian system.

Caption: Yeast Two-Hybrid screening workflow.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Synaptic Plasticity

This technique allows for the direct measurement of synaptic currents and their potentiation (LTP) or depression (LTD) in individual neurons.[26]

1. Slice Preparation:

-

Acutely prepare brain slices (e.g., hippocampal slices, 300-400 µm thick) from rodents in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Pull glass micropipettes (3-7 MΩ resistance) and fill with an internal solution (e.g., K-gluconate based).

-

Visually identify a neuron (e.g., a CA1 pyramidal neuron) using differential interference contrast (DIC) optics.

3. Establishing a Whole-Cell Recording:

-

Approach the neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Record baseline synaptic activity by stimulating afferent fibers (e.g., Schaffer collaterals) with a bipolar stimulating electrode. Record evoked EPSCs in voltage-clamp mode.

4. Induction of Plasticity:

-

For LTP: Apply a high-frequency stimulation (HFS) protocol, such as a theta-burst stimulation (TBS), to the afferent fibers.[26]

-

For LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 1-5 Hz for several minutes).[26]

5. Post-Induction Recording and Analysis:

-

Continue to record evoked EPSCs for at least 30-60 minutes after the induction protocol.

-

Analyze the change in the amplitude of the EPSCs compared to the baseline to quantify the degree of LTP or LTD.

Caption: Electrophysiology workflow for plasticity.

Implications for Drug Development

The central role of PDZ1 domain-containing proteins in synaptic plasticity makes them attractive targets for therapeutic intervention in neurological and psychiatric disorders characterized by synaptic dysfunction, such as Alzheimer's disease, schizophrenia, and autism spectrum disorders.[27] The development of small molecules or peptides that can modulate the specific protein-protein interactions mediated by PDZ domains holds promise for the development of novel therapeutics.[2][3][24] For instance, inhibitors that disrupt the PSD-95/NMDAR interaction have shown neuroprotective effects in models of ischemic stroke.[2][3][24] A thorough understanding of the structure, function, and regulation of these PDZ domain networks is therefore critical for the rational design of drugs targeting synaptic plasticity.

Conclusion

PDZ1 domain-containing proteins are indispensable organizers of the postsynaptic density, playing multifaceted roles in the regulation of synaptic plasticity. Through their ability to scaffold neurotransmitter receptors and couple them to downstream signaling pathways, proteins like PSD-95, GRIP1, and PICK1 are at the heart of the molecular mechanisms that govern learning and memory. The experimental approaches detailed in this guide provide a robust framework for further dissecting these complex processes. Continued research in this area will not only deepen our fundamental understanding of brain function but also pave the way for innovative therapeutic strategies for a range of debilitating neurological disorders.

References

- 1. PDZ domain - Wikipedia [en.wikipedia.org]

- 2. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors | Journal of Neuroscience [jneurosci.org]

- 4. pnas.org [pnas.org]

- 5. GRIP1 is required for homeostatic regulation of AMPAR trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRIP1 regulates synaptic plasticity and learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. pnas.org [pnas.org]

- 10. PICK1 and Phosphorylation of the Glutamate Receptor 2 (GluR2) AMPA Receptor Subunit Regulates GluR2 Recycling after NMDA Receptor-Induced Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An Essential Role for PICK1 in NMDA Receptor-Dependent Bidirectional Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PICK1 Mediates Transient Synaptic Expression of GluA2-Lacking AMPA Receptors during Glycine-Induced AMPA Receptor Trafficking | Journal of Neuroscience [jneurosci.org]

- 17. pnas.org [pnas.org]

- 18. SAP97 directs NMDA receptor spine targeting and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of SAP97 in synaptic glutamate receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CASK - Wikipedia [en.wikipedia.org]

- 22. CASK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 23. Emerging Themes in PDZ Domain Signaling: Structure, Function, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. collaborate.princeton.edu [collaborate.princeton.edu]

- 25. Ubiquitination Regulates PSD-95 Degradation and AMPA Receptor Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scientifica.uk.com [scientifica.uk.com]

- 27. PDZ Domains as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Peptide-Based PDZ Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a multitude of diseases. Among the key mediators of these interactions are PDZ domains, which are highly conserved protein recognition modules that play a critical role in the assembly of signaling complexes.[1][2] These domains, typically 80-90 amino acids in length, recognize and bind to specific C-terminal peptide motifs of target proteins, thereby scaffolding signaling proteins at specific subcellular locations.[1][2] The name "PDZ" is derived from the first three proteins in which these domains were identified: Postsynaptic density-95 (PSD-95), Discs large tumor suppressor (DlgA), and Zonula occludens-1 (ZO-1).

The crucial role of PDZ domains in organizing signaling pathways makes them attractive targets for therapeutic intervention.[3] Peptide-based inhibitors, designed to mimic the natural binding motifs of PDZ domains, have emerged as a promising strategy to modulate these interactions with high specificity and potency.[4][5] This technical guide provides an in-depth overview of the discovery and development of peptide-based PDZ inhibitors, covering key signaling pathways, experimental methodologies for inhibitor identification and characterization, and a summary of quantitative binding data.

Key Signaling Pathways Involving PDZ Domains

PDZ domain-containing proteins are integral components of numerous signaling pathways. Their ability to act as molecular scaffolds is essential for the proper localization and function of receptors, ion channels, and downstream signaling molecules.

NMDA Receptor Signaling in Neurons

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory. The postsynaptic density protein-95 (PSD-95) is a key scaffolding protein at excitatory synapses that directly interacts with the C-terminal tail of the NR2 subunit of the NMDA receptor via its PDZ domains.[4][6] This interaction is critical for anchoring the NMDA receptor at the postsynaptic density and coupling it to downstream signaling pathways.

One such pathway involves neuronal nitric oxide synthase (nNOS), which also contains a PDZ domain and is recruited to the NMDA receptor complex by PSD-95.[1] During excessive NMDA receptor activation, as occurs during a stroke, the resulting influx of calcium leads to the activation of nNOS and the production of nitric oxide (NO), a key mediator of excitotoxicity and neuronal damage.[1] Peptide-based inhibitors that disrupt the PSD-95/NMDA receptor interaction have been shown to uncouple this toxic pathway and offer neuroprotective effects.[4]

CFTR Trafficking and Regulation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel crucial for maintaining fluid balance across epithelial surfaces. Mutations in the CFTR gene can lead to cystic fibrosis. The proper localization and stability of CFTR at the apical membrane of epithelial cells are regulated by interactions with PDZ domain-containing proteins.

The Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) contains two PDZ domains and plays a key role in anchoring CFTR to the actin cytoskeleton via the linker protein ezrin.[7] This interaction stabilizes CFTR at the cell surface. Conversely, another PDZ protein, the CFTR-associated ligand (CAL), has been shown to mediate the endocytosis and subsequent lysosomal degradation of CFTR.[3][8] Therefore, the balance of interactions with these opposing PDZ proteins is critical for regulating the surface expression and function of CFTR. Inhibiting the CAL-CFTR interaction with peptide-based inhibitors is a potential therapeutic strategy to increase the surface expression of functional CFTR in cystic fibrosis patients.

Wnt/β-catenin Signaling

The Wnt signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, cell proliferation, and tissue homeostasis. The Dishevelled (Dvl) protein is a key intracellular component of this pathway. Upon binding of a Wnt ligand to its Frizzled receptor, Dvl is recruited to the plasma membrane.

Dvl contains a PDZ domain that is crucial for its function. It acts as a scaffold to recruit other signaling components, leading to the inhibition of the "destruction complex" (composed of Axin, APC, GSK3, and CK1), which normally targets β-catenin for degradation.[9][10] The stabilization and accumulation of β-catenin allow it to translocate to the nucleus and activate the transcription of Wnt target genes. The PDZ domain of Dvl is essential for these protein-protein interactions and the subsequent signal transduction.

Discovery and Characterization of Peptide-Based PDZ Inhibitors

The development of peptide-based PDZ inhibitors involves a multi-step process, from initial screening to detailed characterization of binding affinity and cellular activity.

Experimental Workflow

Quantitative Data of Peptide-Based PDZ Inhibitors

The following table summarizes the binding affinities of selected peptide-based inhibitors for various PDZ domains. The dissociation constant (Kd) and the inhibitory constant (Ki) are common measures of binding affinity, where a lower value indicates a stronger interaction. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to block 50% of the target's activity.

| Peptide Inhibitor | Target PDZ Domain | Binding Affinity (Kd/Ki in µM) | IC50 (µM) | Reference |

| Tat-NR2B9c | PSD-95 PDZ2 | ~0.007 (EC50) | - | [4] |

| iCAL36 (ANSRWPTSII) | CAL PDZ | - | - | [11] |

| PI1A | MDA-9 PDZ1 | 0.17 | - | [12] |

| PI2A | MDA-9 PDZ2 | 0.51 | - | [12] |

Detailed Experimental Protocols

SPOT Synthesis of Peptide Arrays

The SPOT synthesis technique allows for the parallel synthesis of a large number of different peptides on a cellulose membrane, which can then be screened for binding to a target protein.

Materials:

-

Cellulose membrane

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HOBt, DIC)

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cocktail for deprotection

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Purified target PDZ domain protein (e.g., GST-tagged)

-

Primary antibody against the tag (e.g., anti-GST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Membrane Preparation: The cellulose membrane is functionalized to provide a starting point for peptide synthesis.

-

Peptide Synthesis:

-

Fmoc-protected amino acids are activated and spotted onto defined positions on the membrane.

-

The membrane is washed to remove excess reagents.

-

The Fmoc protecting group is removed with piperidine to allow for the coupling of the next amino acid.

-

This cycle is repeated until the desired peptide sequences are synthesized.

-

-

Side-Chain Deprotection: The side-chain protecting groups are removed using a TFA cocktail.

-

Binding Assay:

-

The membrane is blocked to prevent non-specific binding.

-

The membrane is incubated with the purified target PDZ domain protein.

-

The membrane is washed and then incubated with a primary antibody against the protein's tag.

-

After further washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The membrane is washed again, and a chemiluminescent substrate is added.

-

The binding of the PDZ domain to specific peptide spots is detected by imaging the chemiluminescence.

-

Phage Display Panning

Phage display is a powerful technique for selecting high-affinity peptide ligands from a large library of variants.

Materials:

-

Phage display peptide library

-

Purified target PDZ domain protein (biotinylated)

-

Streptavidin-coated magnetic beads or microtiter plates

-

Washing buffers (e.g., TBST)

-

Elution buffer (e.g., low pH glycine buffer)

-

E. coli host strain for phage amplification

-

PEG/NaCl solution for phage precipitation

Protocol:

-

Target Immobilization: The biotinylated PDZ domain is immobilized on streptavidin-coated magnetic beads or a microtiter plate.

-

Panning Round 1:

-

The phage display library is incubated with the immobilized PDZ domain.

-

Non-binding phages are washed away.

-

Bound phages are eluted.

-

-

Amplification: The eluted phages are used to infect an E. coli host strain, and the phages are amplified.

-

Subsequent Panning Rounds: The amplified phage pool is used for subsequent rounds of panning (typically 3-5 rounds), with increasing washing stringency to select for the highest affinity binders.

-

Phage ELISA and Sequencing: Individual phage clones from the final panning round are tested for binding to the target PDZ domain by ELISA. The DNA of the positive clones is sequenced to identify the peptide sequence.

Fluorescence Polarization (FP) Binding Assay

Fluorescence polarization is a solution-based technique used to quantify the binding affinity between a fluorescently labeled peptide and a protein.[12][13]

Materials:

-

Fluorescently labeled peptide (e.g., with fluorescein)

-

Purified PDZ domain protein

-

Assay buffer

-

Microplate reader with FP capabilities

Protocol:

-

Assay Setup: A constant, low concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the PDZ domain protein in a microplate.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a microplate reader. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low polarization.[12] Upon binding to the much larger PDZ domain, its tumbling is slowed, leading to an increase in polarization.[12]

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the PDZ domain. The data are then fitted to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

The discovery and development of peptide-based PDZ inhibitors represent a promising avenue for therapeutic intervention in a wide range of diseases. By leveraging a combination of high-throughput screening techniques, detailed biophysical characterization, and a deep understanding of the underlying signaling pathways, researchers can design potent and selective inhibitors that modulate the function of these critical scaffolding proteins. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to advance the development of this exciting class of therapeutics.

References

- 1. Specific coupling of NMDA receptor activation to nitric oxide neurotoxicity by PSD-95 protein - ProQuest [proquest.com]

- 2. PSD-95 and PKC converge in regulating NMDA receptor trafficking and gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CFTR-Associated Ligand arrests the Trafficking of the Mutant ΔF508 CFTR Channel in the ER contributing to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Postsynaptic Density Protein-95 Regulates NMDA Channel Gating and Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NHERF1 and CFTR restore tight junction organisation and function in cystic fibrosis airway epithelial cells: role of ezrin and the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]

- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Specificity: A Technical Guide to the PDZ1 Domain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the structure and ligand binding specificity of the PDZ1 domain, a ubiquitous protein-protein interaction module critical in cellular signaling, trafficking, and scaffolding. Understanding the nuanced molecular determinants of PDZ1 domain interactions is paramount for deciphering complex biological pathways and for the rational design of novel therapeutics.

PDZ1 Domain Structure: A Conserved Fold for Diverse Interactions

The PDZ domain, named after the first three proteins in which it was identified (PSD-95, DlgA, and ZO-1), is a compact globular domain of approximately 80-90 amino acids.[1][2][3] Its canonical structure consists of a six-stranded β-barrel and two α-helices, which together form a characteristic fold.[2][4] The ligand-binding site is a groove located between the second β-strand (βB) and the second α-helix (αB). A highly conserved carboxylate-binding loop, often containing the sequence motif GLGF, is situated at one end of this groove and is crucial for recognizing the C-terminal carboxylate group of its binding partners.[1][5]

While the overall fold is conserved, the specificity of a particular PDZ domain for its ligand is determined by the amino acid residues lining the binding groove.[4][6] These residues dictate the chemical and steric complementarity with the C-terminal residues of the ligand, particularly at the P0 and P-2 positions (where P0 is the C-terminal residue).

Ligand Binding Specificity: A Classification System

PDZ domains are broadly classified into different classes based on their preferred C-terminal peptide ligands.[5][7]

-

Class I: Binds to the consensus sequence -[S/T]-X-Φ-COOH, where X is any amino acid and Φ is a hydrophobic residue.

-

Class II: Recognizes the motif -Φ-X-Φ-COOH.

-

Class III: Prefers ligands with the sequence -[D/E]-X-Φ-COOH.

It is important to note that this classification is a general guideline, and numerous PDZ domains exhibit binding specificities that deviate from or combine features of these classes. The specificity of any given PDZ1 domain-ligand interaction must be determined empirically.

Quantitative Analysis of PDZ1 Domain-Ligand Interactions

The affinity of a PDZ1 domain for its ligand is a critical parameter that governs the stability and dynamics of the resulting protein complex. This is typically quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity. The following table summarizes representative quantitative binding data for various PDZ1 domain interactions.

| PDZ1 Domain Protein | Ligand (C-terminal sequence) | Binding Affinity (Kd) | Experimental Method | Reference |

| NHERF1 PDZ1 | F-HRRNEEVQDTRL-OH | - | Fluorescence Polarization | [8] |

| NHERF1 PDZ1 | F-HRRSARYLDTVL-OH | - | Fluorescence Polarization | [8] |

| PSD-95 PDZ1 | GluN2A/GluN2B C-terminus | - | Not Specified | [2] |

| nNOS PDZ | Syntrophin PDZ | 0.6 µM | Competition Binding Assay | [9] |

| nNOS PDZ | PSD-95 PDZ2 | 4.5 µM | Competition Binding Assay | [9] |

| Syntenin PDZ1 | EGFRvIII | 21 µM | NMR | [10] |

Note: Specific Kd values were not always available in the provided search results, but the interactions were confirmed.

Key Signaling Pathways Involving PDZ1 Domains

PDZ1 domains are integral components of numerous signaling pathways, where they act as scaffolds to assemble and localize signaling complexes. This spatial and temporal organization is crucial for efficient and specific signal transduction.

One prominent example is the role of the PSD-95 protein at the postsynaptic density of excitatory synapses. The PDZ1 and PDZ2 domains of PSD-95 are critical for clustering NMDA receptors and linking them to downstream signaling molecules like neuronal nitric oxide synthase (nNOS).[2] This assembly is vital for synaptic plasticity, learning, and memory.

Caption: Signaling complex assembled by PSD-95 at the postsynaptic density.

Another critical pathway regulated by PDZ domains is the Wnt signaling pathway, which is essential for embryonic development and cell proliferation. The Dishevelled (Dvl) protein contains a PDZ domain that recognizes the Frizzled receptor, initiating downstream signaling cascades.[2]

Caption: Role of the Dvl PDZ domain in Wnt signaling initiation.

Experimental Protocols for Studying PDZ1 Domain Interactions

A variety of biophysical and biochemical techniques are employed to characterize the structure and binding properties of PDZ1 domains. Below are detailed methodologies for three key experimental approaches.

Protein Expression and Purification

A prerequisite for in vitro studies is the production of pure, folded PDZ1 domain protein.

Workflow:

References

- 1. PDZ domain - Wikipedia [en.wikipedia.org]

- 2. Emerging Themes in PDZ Domain Signaling: Structure, Function, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. PDZ domains and their binding partners: structure, specificity, and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction prediction and classification of PDZ domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Thermodynamic Analysis of the Binding Specificity between Four Human PDZ Domains and Eight Host, Viral and Designed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A PDZ domain-based assay for measuring HIV protease activity: Assay design considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. limlab.ucsf.edu [limlab.ucsf.edu]

- 10. PDZ Domains as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Syntenin PDZ1 Domain in Cancer Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, necessitating a deeper understanding of its molecular underpinnings. Syntenin, a scaffold protein encoded by the SDCBP gene, has emerged as a critical regulator of cancer progression and metastasis. Its ability to orchestrate diverse signaling pathways is largely mediated by its two Postsynaptic density-95/Discs large/Zonula occludens-1 (PDZ) domains, PDZ1 and PDZ2. This technical guide provides an in-depth exploration of the function of the syntenin PDZ1 domain in cancer metastasis, consolidating current knowledge on its interactions, signaling cascades, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development, aiming to accelerate the discovery of novel therapeutic strategies targeting syntenin-driven metastasis.

Introduction to Syntenin and its PDZ Domains

Syntenin is a 32-kDa protein that functions as an adaptor, facilitating the assembly of protein complexes and thereby regulating a multitude of cellular processes.[1] Structurally, syntenin is composed of an N-terminal domain, two tandem PDZ domains (PDZ1 and PDZ2), and a C-terminal region.[2][3] The PDZ domains are highly conserved protein-protein interaction modules that typically recognize and bind to the C-terminal motifs of target proteins.[4] While both PDZ domains of syntenin are crucial for its function, the PDZ1 domain exhibits distinct binding preferences and plays a pivotal, albeit sometimes weaker, role in mediating interactions that drive metastatic phenotypes.[1][4] Overexpression of syntenin has been documented in a variety of cancers, including breast cancer, melanoma, glioblastoma, and prostate cancer, where it correlates with increased metastatic potential and poor patient prognosis.[2][3]

The Syntenin PDZ1 Domain as a Key Mediator of Metastatic Signaling

The PDZ1 domain of syntenin, often in cooperation with the PDZ2 domain, engages with a diverse array of binding partners to activate signaling pathways integral to the metastatic cascade. These interactions influence cell adhesion, migration, invasion, and the tumor microenvironment.

Interaction with Transmembrane Receptors and Adhesion Molecules

The syntenin PDZ1 domain directly binds to the cytoplasmic tails of several transmembrane proteins, thereby linking them to downstream signaling networks.

-

Transforming Growth Factor-β (TGF-β) Receptor: Syntenin-1 interacts with TGF-β1 through its PDZ1 domain.[5] This interaction is crucial for the activation of small GTPases like RhoA and Cdc42, which are key regulators of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell invasion and metastasis.[5]

-

Syndecans: While the PDZ2 domain is the preferred binding site for syndecans, the PDZ1 domain also participates in this interaction, which is fundamental for exosome biogenesis and the trafficking of cargo that promotes metastasis.[4]

-

Interleukin-5 Receptor α (IL-5Rα): The PDZ1 domain of syntenin can interact with the C-terminus of IL-5Rα, facilitating the formation of the IL-5Rα signaling complex.[5]

Orchestration of Cytoplasmic Signaling Hubs

The scaffolding function of the syntenin PDZ1 domain extends to the organization of cytoplasmic signaling molecules that are central to metastatic processes.

-

Focal Adhesion Kinase (FAK) and c-Src: Syntenin expression levels are correlated with the formation of the FAK-Src complex and the activation of FAK.[1][6] This complex is a critical node in signaling pathways that control cell migration and invasion.[6] Inhibition of the PDZ1 domain has been shown to disrupt FAK signaling.[1]

-

Merlin (NF2): The neurofibromatosis type 2 (NF2) tumor suppressor, merlin, interacts with the PDZ1 domain of syntenin, influencing actin cytoskeleton rearrangement and cell motility.[1]

Signaling Pathways Modulated by the Syntenin PDZ1 Domain

The interactions mediated by the syntenin PDZ1 domain converge on several key signaling pathways that are frequently dysregulated in metastatic cancer.

Ras/Rho/PI3K/MAPK Pathway

Overexpression of syntenin's tandem PDZ domains is sufficient to stimulate cell invasion through signaling pathways involving Ras, Rho, and PI3K/MAPK.[7] These pathways regulate a wide range of cellular processes, including proliferation, survival, and motility.

NF-κB Signaling

Syntenin, through its interaction with c-Src, can activate the NF-κB pathway.[1][6] This leads to the upregulation of genes involved in invasion and metastasis, such as matrix metalloproteinase-2 (MMP-2).[6]

STAT3 Signaling

In prostate cancer, syntenin activates STAT3 through its interaction with the IGF-1 receptor, promoting cell migration and invasion.[2] STAT3 activation is also implicated in chemoresistance and the maintenance of cancer stem cell-like properties.[2]

Role in Exosome Biogenesis and Intercellular Communication

Syntenin is a key player in the biogenesis of exosomes, small extracellular vesicles that mediate cell-to-cell communication.[4][5] The interaction of syntenin with syndecans and ALIX is crucial for the sorting of cargo, including onco-miRNAs, into exosomes.[5] These exosomes can then be taken up by other cells in the tumor microenvironment, promoting angiogenesis and establishing a pre-metastatic niche.[4]

Quantitative Data on Syntenin PDZ1 Interactions

A comprehensive understanding of the syntenin PDZ1 domain's function requires quantitative data on its binding affinities with various partners. While precise dissociation constants (Kd) for many endogenous ligands are not extensively documented in the literature, available data and qualitative descriptions are summarized below.

| Interacting Partner | PDZ Domain(s) Involved | Binding Affinity (Kd) | Method | Reference |

| Endogenous Ligands | ||||

| Syndecan-2 (peptide) | PDZ1 (low affinity), PDZ2 (high affinity) | Not a simple interaction, rapid dissociation | Surface Plasmon Resonance | [2] |

| TGF-β1 | PDZ1 | Not specified | Not specified | [5] |

| IL-5Rα | PDZ1 and PDZ2 | Similar affinity for both domains | Not specified | [5] |

| c-Src | PDZ2 (major), PDZ1 (accessory) | Not specified | Not specified | [4] |

| Merlin (NF2) | PDZ1 | Not specified | Not specified | [1] |

| Inhibitors | ||||

| KSL-128114 | PDZ1 | Nanomolar affinity | Not specified | [8] |

| PDZ1i | PDZ1 | Not specified | Fragment-based drug discovery and NMR | [9] |

| Dimeric Peptide Inhibitor | Tandem PDZ1-PDZ2 | 0.21 μM | Fluorescence Polarization | [10] |

Experimental Protocols for Studying Syntenin PDZ1 Function

Elucidating the role of the syntenin PDZ1 domain in metastasis requires a combination of molecular, cellular, and in vivo experimental approaches. Detailed protocols for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners

This protocol is designed to validate the interaction between syntenin and a putative binding partner (e.g., TGF-β receptor) in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-syntenin antibody (for immunoprecipitation)

-

Antibody against the putative binding partner (for Western blotting)

-

Normal IgG from the same species as the IP antibody (negative control)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G beads and a non-specific IgG for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the anti-syntenin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using the antibody against the putative binding partner.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the effect of syntenin PDZ1 domain inhibition or knockdown on the invasive capacity of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Boyden chamber inserts with an 8 µm pore size membrane

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Chamber Preparation: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cells and treat them with a syntenin PDZ1 inhibitor or transduce them with a syntenin shRNA. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Add medium with a chemoattractant to the lower chamber. Seed the prepared cells into the upper chamber.

-

Incubation: Incubate the chambers for 16-24 hours to allow for cell invasion.

-

Cell Removal and Fixation: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol.

-

Staining and Quantification: Stain the invading cells with crystal violet. Count the number of stained cells in several fields of view under a microscope.

In Vivo Metastasis Assay (Tail Vein Injection Model)

This assay assesses the effect of syntenin PDZ1 modulation on the ability of cancer cells to form metastatic colonies in a living organism.

Materials:

-

Luciferase-expressing cancer cells with or without syntenin knockdown/inhibition

-

Immunocompromised mice (e.g., NOD/SCID)

-

Luciferin substrate

-

In vivo bioluminescence imaging system

-

Standard animal care and surgical equipment

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the luciferase-expressing cancer cells in sterile PBS.

-

Tail Vein Injection: Inject a defined number of cells (e.g., 1 x 10^6) into the lateral tail vein of each mouse.

-

Bioluminescence Imaging: At regular intervals (e.g., weekly), anesthetize the mice, inject them with luciferin, and image them using a bioluminescence imaging system to monitor the development and progression of metastases.

-

Endpoint Analysis: At the end of the experiment, sacrifice the mice and harvest relevant organs (e.g., lungs). Quantify the metastatic burden by counting the number of visible metastatic nodules and/or by ex vivo bioluminescence imaging of the harvested organs.

Therapeutic Targeting of the Syntenin PDZ1 Domain

The critical role of the syntenin PDZ1 domain in promoting metastasis has made it an attractive target for therapeutic intervention. Several strategies are being explored to inhibit its function.

-

Small Molecule Inhibitors: Fragment-based drug discovery and NMR screening have led to the identification of small molecule inhibitors, such as PDZ1i, that specifically target the PDZ1 domain.[9] These inhibitors have shown efficacy in reducing cancer cell invasion and metastasis in preclinical models.[5][9]

-

Peptide-Based Inhibitors: Novel peptide inhibitors, such as KSL-128114, have been developed with high affinity and specificity for the syntenin PDZ1 domain.[8] These peptides have demonstrated anti-tumor effects in glioblastoma models.[8]

-

Dual PDZ Domain Inhibitors: Given the cooperative nature of the PDZ1 and PDZ2 domains, inhibitors that simultaneously target both domains are being developed to achieve a more complete blockade of syntenin's pro-metastatic functions.[9]

Conclusion and Future Directions

The syntenin PDZ1 domain is a key orchestrator of multiple signaling pathways that are fundamental to cancer metastasis. Its role as a scaffold protein, bringing together transmembrane receptors, adhesion molecules, and cytoplasmic signaling proteins, positions it as a critical node in the metastatic cascade. While significant progress has been made in understanding its function, further research is needed to fully elucidate the quantitative aspects of its interactions with endogenous ligands and to translate the promise of PDZ1-targeted therapies into clinical applications. Future efforts should focus on:

-

Quantitative Proteomics: To obtain a more comprehensive and quantitative understanding of the syntenin PDZ1 interactome in different cancer contexts.

-

Structural Biology: To solve the structures of the PDZ1 domain in complex with its key binding partners to guide the rational design of more potent and specific inhibitors.

-

In Vivo Efficacy and Safety: To rigorously evaluate the efficacy and potential side effects of PDZ1 inhibitors in more advanced preclinical models of metastasis.

By continuing to unravel the complexities of syntenin PDZ1 signaling, the scientific community can pave the way for the development of novel and effective anti-metastatic therapies.

References

- 1. Comparison of ex vivo bioluminescence imaging, Alu-qPCR and histology for the quantification of spontaneous lung and bone metastases in subcutaneous xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntenin, a PDZ protein that binds syndecan cytoplasmic domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Syntenin-syndecan binding requires syndecan-synteny and the co-operation of both PDZ domains of syntenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntenin: PDZ Protein Regulating Signaling Pathways and Cellular Functions [mdpi.com]

- 9. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]

- 10. munin.uit.no [munin.uit.no]

An In-depth Technical Guide to Natural Endogenous Ligands of the PDZ1 Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PSD-95/Dlg/ZO-1 (PDZ) domain is one of the most abundant protein-protein interaction modules in the human proteome. These domains, typically 80-100 amino acids in length, play a crucial role in the assembly of signaling complexes at specific subcellular locations, such as the postsynaptic density of neurons and tight junctions of epithelial cells.[1][2] PDZ domains typically recognize and bind to short C-terminal peptide motifs of their target proteins, although interactions with internal motifs have also been reported.[2][3] This guide provides a comprehensive overview of the known natural endogenous ligands that specifically interact with the first PDZ domain (PDZ1) of various scaffolding proteins, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

PDZ1 Domain Ligand Specificity

PDZ domains are broadly classified based on the C-terminal motifs of their preferred ligands. The three main classes are:

-

Class I: Binds to the consensus sequence X-[S/T]-X-Φ-COOH, where X is any amino acid and Φ is a hydrophobic residue.[4]

-

Class II: Recognizes the motif X-Φ-X-Φ-COOH.[4]

-

Class III: Binds to ligands with the sequence X-[D/E]-X-Φ-COOH.[4]

While this classification provides a general framework, the binding specificity of an individual PDZ domain is determined by the amino acid composition of its binding pocket.[4]

Natural Endogenous Ligands of Specific PDZ1 Domains

The following sections detail the known endogenous ligands for the PDZ1 domains of several key scaffolding proteins.

Postsynaptic Density Protein 95 (PSD-95) PDZ1

PSD-95 is a critical scaffolding protein at the postsynaptic density of excitatory synapses. Its PDZ1 domain is known to interact with the C-termini of various neurotransmitter receptors and ion channels.[5][6]

Quantitative Binding Data for PSD-95 PDZ1 Ligands

| Ligand | C-terminal Sequence | Binding Affinity (Kd) | Reference |

| GluN2A | ...SIESDV | Not explicitly stated for PDZ1 alone | [5] |

| GluN2B | ...KLSSIESDV | 12.4 µM | [7] |

| Stargazin (TARP γ-2) | ...RRTTPV | 27.3 µM | [7] |

| Kv1.4 | ...VETDV | Not explicitly stated for PDZ1 alone | [5] |

| CRIPT | ...DTKNYKQTSV | ~1.2-fold increase in affinity upon pS73 phosphorylation | [5] |

| Kv1.7 | ...PAGKHMVYEV | ~2.4-fold decrease in affinity upon pS73 phosphorylation | [5] |

Note: The binding affinities can be influenced by post-translational modifications, such as the phosphorylation of Serine 73 within the PDZ1 domain of PSD-95.[3][5]

Scribble PDZ1

Scribble is a scaffold protein involved in establishing and maintaining cell polarity. Its PDZ domains are crucial for its function in various cellular processes, including directed cell migration.[8][9]

Quantitative Binding Data for Scribble PDZ1 Ligands

| Ligand | C-terminal Sequence | Binding Affinity (Kd) | Reference |

| β-PIX | ...KHIHTLEEV | ~21.4 µM (weakest interactor among the four PDZ domains) | [10][11] |

| APC | Not explicitly stated | Comparable to other endogenous Scribble interactions | [8] |

| Vangl2 | Not explicitly stated | Comparable to other endogenous Scribble interactions | [8] |

| Guk-holder (GUKh) | Not explicitly stated | Major interactor with Scribble PDZ1 | [9] |

| Influenza A Virus NS1 | ...ESEV | 21.4 µM (weakest interactor among the four PDZ domains) | [11] |

Syntenin PDZ1

Syntenin is a PDZ domain-containing protein that interacts with the cytoplasmic tails of syndecans, a family of transmembrane heparan sulfate proteoglycans.[12][13] Syntenin plays a role in cell adhesion and the organization of the cytoskeleton.[12][14]

Quantitative Binding Data for Syntenin PDZ1 Ligands

| Ligand | C-terminal Sequence | Binding Affinity (Kd) | Reference |

| Syndecan-1 | ...EFYA | Not explicitly stated | [12][13] |

| Syndecan-2 | ...EFYA | Not explicitly stated | [13] |

| Syndecan-3 | ...EFYA | Not explicitly stated | [13] |

| Syndecan-4 | ...EFYA | Not explicitly stated | [13] |

| Neurexin | Not explicitly stated | Paired PDZ domains required for interaction | [12] |

| B-ephrins | Not explicitly stated | Paired PDZ domains required for interaction | [12] |

Experimental Protocols

The characterization of PDZ1 domain-ligand interactions relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for commonly employed assays.

Fluorescence Polarization (FP) Assay

This method is used to determine the binding affinity (Kd) between a fluorescently labeled ligand (peptide) and a PDZ domain.

Methodology:

-

Reagents and Buffers:

-

Purified PDZ1 domain protein.

-

Fluorescently labeled synthetic peptide corresponding to the C-terminus of the ligand.

-

Binding buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

-

Procedure:

-

A constant concentration of the fluorescently labeled peptide (typically in the low nanomolar range) is incubated with increasing concentrations of the purified PDZ1 domain in the binding buffer.[15]

-

The reaction is allowed to reach equilibrium at a constant temperature.

-

The fluorescence polarization of each sample is measured using a suitable plate reader.

-

The change in polarization is plotted against the concentration of the PDZ1 domain.

-

The data is fitted to a one-site binding equation to determine the dissociation constant (Kd).[15]

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

-

Reagents and Buffers:

-

Purified PDZ1 domain protein.

-

Purified ligand protein or synthetic peptide.

-

Dialysis buffer (e.g., PBS, pH 7.4, with identical composition for both protein and ligand).

-

-

Procedure:

-

The sample cell of the ITC instrument is filled with the purified PDZ1 domain at a known concentration.

-

The injection syringe is filled with the ligand at a higher, known concentration.

-

A series of small, sequential injections of the ligand into the sample cell is performed.

-

The heat change associated with each injection is measured.

-

The integrated heat data is plotted against the molar ratio of ligand to PDZ1 domain.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in a cellular context.

Methodology:

-

Cell Lysis:

-

Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant is collected.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubating with protein A/G-agarose or magnetic beads.

-

An antibody specific to the "bait" protein (e.g., the PDZ1-containing protein) is added to the pre-cleared lysate and incubated to allow for antibody-antigen binding.

-

Protein A/G beads are added to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The presence of the "prey" protein (the putative ligand) is detected by Western blotting using an antibody specific to the prey protein.

-

Signaling Pathways and Logical Relationships

The interaction between PDZ1 domains and their ligands is fundamental to the assembly of signaling complexes that regulate a wide range of cellular processes.

References

- 1. PDZ Protein Domain | Cell Signaling Technology [cellsignal.com]

- 2. PDZ domain - Wikipedia [en.wikipedia.org]

- 3. PDZ domains and their binding partners: structure, specificity, and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-Wide Analysis of PDZ Domain Binding Reveals Inherent Functional Overlap within the PDZ Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-Specific Phosphorylation of PSD-95 PDZ Domains Reveals Fine-Tuned Regulation of Protein—Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Themes in PDZ Domain Signaling: Structure, Function, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific phosphorylation of PSD-95 dynamically regulates the postsynaptic density as observed by phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]